Butachlore

Vue d'ensemble

Description

Butachlor is a herbicide of the acetanilide class . It is used as a selective pre-emergent herbicide and is extensively used in India in the form of granules in rice as a post-emergence herbicide . The material consists of butachlor together with related manufacturing impurities and a stabilizer .

Molecular Structure Analysis

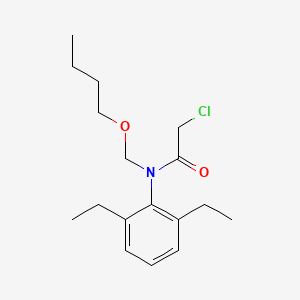

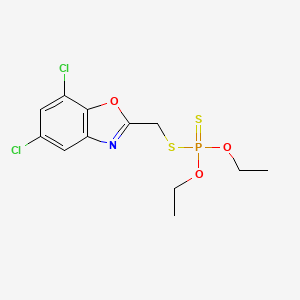

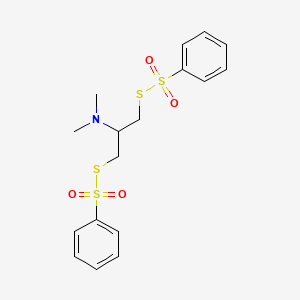

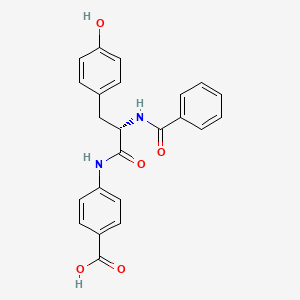

Butachlor has the molecular formula C17H26ClNO2 . Its IUPAC name is N-(Butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide . The molecular weight of Butachlor is 311.847 Da .

Chemical Reactions Analysis

Butachlor undergoes various chemical reactions in the environment. Microbial degradation methods have attracted much attention, with about 30 kinds of butachlor-degrading microorganisms have been found . The metabolites and degradation pathways of butachlor have been investigated . In addition, enzymes associated with butachlor degradation have been identified, including CndC1 (ferredoxin), Red1 (reductase), FdX1 (ferredoxin), FdX2 (ferredoxin), Dbo (debutoxylase), and catechol 1,2 dioxygenase .

Physical And Chemical Properties Analysis

Butachlor is a clear orange aromatic liquid . It has a molar mass of 311.85 g·mol−1 and a density of 1.0695 g/cm3 . Its solubility in water is 20 mg/L at 20 °C .

Applications De Recherche Scientifique

Études de toxicologie aquatique

Le Butachlore est utilisé dans les études de toxicologie aquatique pour comprendre son impact sur la vie marine. Par exemple, une étude a été menée sur le crabe chinois à mitaines juvénile (Eriocheir sinensis) pour caractériser les effets toxiques du this compound . L'étude a évalué les effets létaux et la toxicité aiguë du this compound sur les spécimens juvéniles d'E. sinensis par le biais d'une expérience in vitro semi-statique .

Recherche sur le stress oxydatif

Des recherches ont été menées pour comprendre le stress oxydatif causé par le this compound chez les organismes aquatiques. Dans une étude, les activités de la superoxyde dismutase (SOD) et de la catalase (CAT) ainsi que les niveaux de glutathion (GSH) et de malondialdéhyde (MDA) dans les branchies et l'hépatopancréas des crabes juvéniles ont été déterminés à différents moments sur une période d'exposition à court terme de 14 jours au this compound .

Études de distribution tissulaire

Le this compound est utilisé dans les études de distribution tissulaire. Dans une telle étude, les niveaux résiduels de this compound dans trois tissus différents (branchies, hépatopancréas et muscles) des crabes juvéniles ont été mesurés sur une période plus longue .

Évaluation de l'impact environnemental

Le this compound est largement utilisé dans le monde entier comme un contrôle de pré-émergence des mauvaises herbes indésirables. En conséquence, les préoccupations concernant ses effets néfastes potentiels sur l'écosystème et sa toxicité ont augmenté . Plusieurs techniques ont été utilisées ou sont en cours d'investigation pour une élimination efficace du this compound des sites contaminés .

Stratégies de remédiation

Des recherches sont en cours pour développer des stratégies de remédiation efficaces pour la contamination par le this compound. Cela implique de résumer les techniques analytiques actuellement disponibles rapportées pour la détermination du this compound dans les échantillons environnementaux .

Impact des herbicides sur les plantes aquatiques

L'utilisation croissante d'herbicides comme le this compound dans la production agricole intelligente peut présenter des risques pour les plantes aquatiques car ils peuvent être emportés par les eaux de pluie et finir par s'écouler dans les étangs d'élevage . Des recherches sont en cours pour identifier et recommander des stratégies de restauration supérieures qui peuvent atténuer ces risques .

Mécanisme D'action

Target of Action

Butachlor, a chloroacetanilide herbicide, is primarily used as a pre-emergence control of unwanted weeds . Its primary targets are the plant tissues, specifically the very-long-chain fatty acids (VLCFAs) in microsomes . By inhibiting the development of these plant tissues, butachlor effectively reduces the number of weeds, thereby having a positive impact on crops .

Mode of Action

The mode of action of butachlor involves inhibiting the elongase responsible for the elongation of VLCFAs and the geranylgeranyl pyrophosphate cyclization enzymes . This inhibition disrupts the normal growth and development of the plant tissues, leading to the death of the weeds .

Biochemical Pathways

The biochemical pathways affected by butachlor primarily involve the biosynthesis of VLCFAs . The inhibition of this biosynthesis disrupts the normal functioning of the plant cells, leading to their death . Additionally, butachlor has been reported to be toxic to algae in aquatic systems and to have an adverse effect on nitrogen fixation .

Pharmacokinetics

A high selective and sensitive UPLC-MS/MS method based on MS 3 technique has been developed to determine butachlor in biological matrix .

Result of Action

The molecular and cellular effects of butachlor’s action primarily involve the disruption of cell ultrastructure and the inhibition of photosynthetic activity . This leads to significant changes in the growth rate, synthesis of pigments, and photosynthesis system activities . In high concentrations, butachlor can cause oxidative stress, which is a dominant toxic effect on certain organisms .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of butachlor. For instance, the presence of microplastics in water can affect the removal of butachlor from the water environment . The adsorption behavior between microplastics and butachlor under different factors, namely pH, salt ion concentration, and aging, was investigated . Furthermore, butachlor can enter the water environment through multiple channels and cause pollution . Therefore, the safety of butachlor should be considered when it is used as an herbicide .

Safety and Hazards

Orientations Futures

The future directions for Butachlor involve its removal from the environment due to its potential adverse effects on the ecosystem and toxicity . Biodegradation is a powerful tool for the removal of butachlor . Dechlorination plays a key role in the degradation of butachlor . The biochemical pathways and molecular mechanisms of butachlor biodegradation are being explored in depth in order to provide new ideas for repairing butachlor-contaminated environments .

Analyse Biochimique

Biochemical Properties

Butachlor interacts with various enzymes, proteins, and other biomolecules. Enzymes associated with butachlor degradation have been identified, including CndC1 (ferredoxin), Red1 (reductase), FdX1 (ferredoxin), FdX2 (ferredoxin), Dbo (debutoxylase), and catechol 1,2 dioxygenase . These interactions play a key role in the degradation of butachlor .

Cellular Effects

Butachlor residues have been detected in soil, water, and organisms, and have been shown to be toxic to these non-target organisms . Long-term exposure to butachlor can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of butachlor involves its interaction with various biomolecules. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, some animals, plants, and microorganisms have developed resistance toward butachlor, indicating that the toxicity of this herbicide can be reduced . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of butachlor vary with different dosages in animal models. High doses of butachlor have been shown to be toxic to non-target organisms .

Metabolic Pathways

Butachlor is involved in various metabolic pathways. The metabolites and degradation pathways of butachlor have been investigated . This includes any effects on metabolic flux or metabolite levels .

Transport and Distribution

Butachlor is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, affecting its localization or accumulation .

Propriétés

IUPAC Name |

N-(butoxymethyl)-2-chloro-N-(2,6-diethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClNO2/c1-4-7-11-21-13-19(16(20)12-18)17-14(5-2)9-8-10-15(17)6-3/h8-10H,4-7,11-13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKPHPIREJKHECO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCN(C1=C(C=CC=C1CC)CC)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034402 | |

| Record name | Butachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Amber or light yellow liquid; [HSDB] Light yellow liquid; [MSDSonline] | |

| Record name | Butachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

156 °C at 0.5 mm Hg | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

114 °C (open cup); 93 °C (closed cup), >135 °C (Tag closed cup) | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in most organic solvents, including diethyl ether, acetone, benzene, ethanol, ethyl acetate, and hexane, In water, 20 mg/l at 20 °C | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.070 g/mL at 25 °C | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000029 [mmHg], 2.90X10-6 mm Hg at 25 °C | |

| Record name | Butachlor | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Amber liquid, Light yellow oil | |

CAS RN |

23184-66-9 | |

| Record name | Butachlor | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23184-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butachlor [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023184669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTACHLOR | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butachlor | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(butoxymethyl)-2-chloro-2',6'-diethylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.328 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTACHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94NU90OO5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

<-5 °C | |

| Record name | BUTACHLOR | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6865 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(pyridin-2-yl)-4H-benzo[e][1,3]thiazin-4-one](/img/structure/B1668015.png)